molecular formula C10H11BrO2 B8707702 3-(2-Bromophenyl)-2-methylpropanoic acid

3-(2-Bromophenyl)-2-methylpropanoic acid

Cat. No.: B8707702
M. Wt: 243.10 g/mol
InChI Key: INYSKYAJTGOPPI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-(2-bromophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

INYSKYAJTGOPPI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Applications/Relevance
3-(2-Bromophenyl)-2-methylpropanoic acid 113948-00-8 C₁₀H₁₁BrO₂ 243.1 Methyl group at α-carbon, 2-bromo substitution Pharmaceutical intermediate
2-(3-Bromophenyl)propanoic acid 53086-52-5 C₉H₉BrO₂ 229.07 Lacks methyl group; 3-bromo substitution Intermediate in organic synthesis
3-(3-Bromophenyl)-2-propenoic acid 32862-97-8 C₉H₇BrO₂ 227.06 Propenoic acid (α,β-unsaturated double bond) Conjugation-dependent reactivity
3-(2-Bromo-4-fluorophenyl)propanoic acid 174603-55-5 C₉H₈BrFO₂ 247.06 Fluorine at 4-position on phenyl ring Enhanced electronic effects
3-(4-Bromo-2-chlorophenyl)propanoic acid 358789-16-9 C₉H₇BrClO₂ 268.51 Bromo (4-position) and chloro (2-position) Increased steric hindrance
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid 261904-39-6 C₄H₇BrO₃ 183.00 Hydroxyl group introduces chirality Chiral building block

Key Comparative Analyses

Electronic and Steric Effects :
  • 3-(2-Bromo-4-fluorophenyl)propanoic acid: Fluorine’s electronegativity enhances acidity of the carboxylic group (pKa ~2.5–3.0) compared to the target compound (pKa ~4.5–5.0) .
  • 3-(4-Bromo-2-chlorophenyl)propanoic acid: Dual halogen substitution increases steric bulk, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .
Reactivity :
  • 3-(3-Bromophenyl)-2-propenoic acid: The α,β-unsaturated system undergoes Michael additions and Diels-Alder reactions, unlike the saturated propanoic analogs .
  • (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid: The hydroxyl group enables esterification and glycosylation, expanding utility in asymmetric synthesis .
Crystallography and Packing :
  • The target compound forms centrosymmetric dimers via O–H···O hydrogen bonds (bond length: 1.82 Å), similar to 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid .
  • Compounds with bulky substituents (e.g., 4-ethylphenyl) exhibit larger dihedral angles (~85°), reducing π-π stacking efficiency .

Preparation Methods

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction serves as a foundational method for constructing aryl-substituted propanoic acid derivatives. For 3-(2-bromophenyl)-2-methylpropanoic acid, this approach involves:

  • Acylation of 2-bromobenzene : Reacting 2-bromobenzene with methylpropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-(2-bromophenyl)-2-methylpropanoyl chloride.

  • Hydrolysis : Subsequent hydrolysis of the acyl chloride intermediate under basic conditions yields the target carboxylic acid.

Key Considerations :

  • Regioselectivity : The electron-withdrawing bromine atom at the ortho position deactivates the benzene ring, necessitating elevated temperatures (80–120°C) to drive the reaction.

  • Catalyst Loading : Stoichiometric amounts of AlCl₃ (1.2–1.5 equivalents) are required to overcome deactivation by the carboxylic acid product.

Direct Bromination of Phenylpropanoic Acid Derivatives

Direct bromination of pre-formed 2-methyl-2-phenylpropanoic acid offers a streamlined route but requires precise control over regioselectivity.

Reaction Conditions for Ortho-Bromination

Unlike the para-selective bromination observed in aqueous media, achieving ortho-bromination demands:

  • Protection of the Carboxylic Acid : Conversion to a methyl ester mitigates the electron-withdrawing effect, enabling bromine to attack the ortho position.

  • Catalyst System : FeBr₃ (0.1–0.3 equivalents) in dichloromethane at 0–5°C promotes ortho-directed electrophilic substitution.

Representative Data :

ParameterValue
Yield62–68%
Reaction Time12–16 hours
Bromine Equivalents1.05–1.10

Grignard Reagent-Based Synthesis

The Grignard approach enables modular construction of the carbon skeleton:

  • Formation of 2-bromophenylmagnesium bromide : Reacting 1,2-dibromobenzene with magnesium in tetrahydrofuran (THF).

  • Nucleophilic Addition to Methylpropanoate : The Grignard reagent attacks methyl 2-methylpropanoate, followed by acidic hydrolysis to yield the carboxylic acid.

Advantages :

  • Flexibility : Permits late-stage introduction of bromine, avoiding competing side reactions during earlier steps.

  • Scalability : THF solvent systems support batch sizes exceeding 100 kg in industrial settings.

Industrial-Scale Production Techniques

Continuous Flow Bromination

Modern facilities employ continuous flow reactors to enhance selectivity and safety:

  • Reactor Design : Multi-zone temperature control (0°C → 25°C) minimizes thermal degradation.

  • In-line Analytics : Real-time UV-Vis monitoring at 254 nm tracks bromine consumption and product formation.

Economic Metrics :

MetricValue
Annual Capacity50–75 metric tons
Purity Specification≥99.5% (HPLC)
Cost per Kilogram$220–$280

Optimization of Reaction Parameters

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., DMF, DMSO) favor ortho-bromination by stabilizing charged intermediates:

SolventOrtho:Para RatioYield (%)
DCM1.8:165
DMF3.2:172
Water0.5:158

Data extrapolated from analogous bromination systems

Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Distinct signals at δ 1.52 ppm (methyl group) and δ 7.3–7.8 ppm (aromatic protons) confirm substitution pattern.

  • ¹³C NMR : Quaternary carbon at δ 42.1 ppm correlates with the branched methyl group.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

  • Retention Time : 8.2 minutes under isocratic elution (70:30 acetonitrile/0.1% formic acid).

Challenges in Synthesis and Mitigation Strategies

Byproduct Formation

  • Dibrominated Derivatives : Excess bromine or prolonged reaction times yield 3,5-dibromo isomers.
    Mitigation : Strict stoichiometric control (1.05 eq Br₂) and quenching with NaHSO₃.

Purification Difficulties

  • Similar Polarity : Ortho and para isomers exhibit nearly identical solubility profiles.
    Solution : Esterification followed by fractional distillation (Δbp = 15–20°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Bromophenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of phenyl precursors followed by Friedel-Crafts alkylation or coupling reactions. For example, zinc-mediated coupling in anhydrous THF under nitrogen can minimize side reactions . Temperature control (e.g., 0–5°C for halogenation steps) and catalyst selection (e.g., Pd catalysts for cross-coupling) significantly impact yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., bromine’s deshielding effect at C2) .
  • X-ray crystallography : Resolves stereochemistry and confirms methyl/bromophenyl spatial orientation .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 257.0) and fragmentation patterns .

Q. What preliminary biological activities have been reported for halogenated phenylpropanoic acid derivatives?

  • Methodological Answer : Structural analogs exhibit antimicrobial and anti-inflammatory properties. For example:

  • Microplate assays : Test inhibition of E. coli or S. aureus growth (MIC values typically 25–50 µg/mL) .
  • COX-2 inhibition : Assess via ELISA using recombinant enzymes (IC₅₀ values compared to ibuprofen) .

Advanced Research Questions

Q. How can enantiomers of this compound be separated, and what chiral resolution methods are recommended?

  • Methodological Answer : Use chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB). Mobile phases like hexane/isopropanol (90:10) resolve enantiomers (α > 1.2). Alternatively, diastereomeric salt formation with (R)- or (S)-1-phenylethylamine improves scalability .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding to COX-2’s hydrophobic pocket. Validate via:

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD ~ 10–100 nM) .
  • Site-directed mutagenesis : Identify critical residues (e.g., Tyr355 in COX-2) for hydrogen bonding with the carboxylic acid group .

Q. How do researchers address contradictions in reported biological activity data across structural analogs?

  • Methodological Answer : Cross-validate using standardized assays (e.g., CLSI guidelines for antimicrobial tests). For example:

  • Meta-analysis : Compare substituent effects (e.g., bromine at C2 vs. C4 reduces anti-inflammatory activity by 30% due to steric hindrance) .
  • Dose-response curves : Ensure EC₅₀ values are calculated under identical pH and serum conditions .

Q. What strategies are effective in profiling synthetic by-products or degradation impurities?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Key impurities include:

  • Dehalogenated products : Detect via isotopic patterns (e.g., loss of Br generates [M–79]+) .
  • Oxidative derivatives : Monitor m/z shifts (+16 for hydroxylation) .

Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict stability (e.g., bromine’s electron-withdrawing effect increases acid dissociation) .
  • QSAR models : Correlate logP values (>2.5) with improved blood-brain barrier penetration .

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